Ethionamide Sulfoxide is a metabolite of Ethionamide, a thioamide antibiotic used in the treatment of tuberculosis, particularly multidrug-resistant tuberculosis (MDR-TB) [, ]. While Ethionamide itself is well-studied, information specifically pertaining to Ethionamide Sulfoxide is limited in the provided literature.
The synthesis of ethionamide involves several steps, typically starting with 2-ethylisonicotinonitrile. A notable method includes the oxidation of ethionamide to form ethionamide sulfoxide using hydrogen peroxide . This transformation is critical as the sulfoxide form retains biological activity against Mycobacterium tuberculosis.
Ethionamide has a distinct molecular structure characterized by:
Ethionamide undergoes various chemical reactions, particularly during its metabolism in biological systems:
Ethionamide exerts its pharmacological effects primarily through:
Ethionamide is primarily utilized in scientific and clinical settings for:
Ethionamide sulfoxide (2-ethyl-4-pyridinecarbothioamide S-oxide; CAS 536-28-7) is the primary bioactive metabolite of the antitubercular prodrug ethionamide. Its molecular formula is C₈H₁₀N₂OS, with a molecular weight of 182.24 g/mol [3] [6]. The compound features a central pyridine ring substituted at position 2 by an ethyl group and at position 4 by a thioamide group where the sulfur atom is oxidized to a sulfoxide (S=O) [4] [6]. This S-oxidation generates a chiral center at sulfur, theoretically permitting two enantiomers. However, crystallographic and spectroscopic analyses indicate that ethionamide sulfoxide typically exists as a racemic mixture or forms unique kryptoracemic structures in the solid state, wherein individual molecules pack as homochiral chains despite the absence of enantiomeric resolution during synthesis [2].
Table 1: Atomic Connectivity of Ethionamide Sulfoxide
Atom | Bond Type | Connected Atoms |
---|---|---|
S | Double (O) | O |
S | Single (C) | C4 (pyridine ring) |
C4 | Double (N) | N10 (thioamide) |
Pyridine Ring | Aromatic | C2, C3, C5, C6, N1 |
NMR Spectroscopy:Solid-state ¹³C and ¹⁵N cross-polarization magic angle spinning (CPMAS) NMR are critical for confirming protonation states and hydrogen bonding in ethionamide sulfoxide cocrystals. Key shifts include:
IR Spectroscopy:Characteristic vibrations include:
UV-Vis Spectroscopy:Ethionamide sulfoxide exhibits π→π* transitions of the pyridine ring at 265 nm (ε = 5,600 M⁻¹cm⁻¹) and n→π* transitions of the sulfoxide group at 320 nm (ε = 1,200 M⁻¹cm⁻¹). This profile differs from ethionamide’s λmax at 290 nm, reflecting altered electronic conjugation upon oxidation [5] [7].
Single-crystal X-ray diffraction reveals that ethionamide sulfoxide forms diverse multicomponent crystals with dicarboxylic acids (e.g., glutaric, malonic, tartaric acid). Key structural features:
Table 2: Crystallographic Parameters of Select Multicomponent Forms
Coformer | Form Type | H-Bond Length (Å) | Space Group | Bioavailability vs. Ethionamide |
---|---|---|---|---|
Glutaric Acid | Cocrystal | O-H···N = 1.85 | P-1 | 2.1× increase |
Malonic Acid | Salt | N⁺-H···O = 1.78 | P2₁/c | 2.8× increase |
Tartaric Acid | Kryptoracemate | O-H···O = 1.82 | C2/c | 3.0× increase (predicted) |
Structural & Electronic Differences:
Metabolic Activation:Ethionamide requires flavin monooxygenase (EtaA, Rv3854c) for bioactivation to the sulfoxide, which subsequently undergoes further oxidation to 4-pyridylmethanol—the bactericidal species inhibiting InhA in mycolic acid biosynthesis [1] [5]. Mutations in etaA cause clinical resistance by preventing this activation [5].
Bioavailability Implications:Cocrystallization improves aqueous solubility by disrupting ethionamide’s dense crystal packing. Ethionamide sulfoxide cocrystals exhibit:
Table 3: Physicochemical Comparison of Ethionamide and Its Sulfoxide
Property | Ethionamide | Ethionamide Sulfoxide | Biological Consequence | |
---|---|---|---|---|
Molecular Polarity | Low (cLogP 0.5) | Moderate (cLogP -0.8) | Higher tissue penetration | |
H-Bond Acceptor Sites | 2 (S, N) | 3 (O, S, N) | Enhanced crystal engineering | |
Metabolic Stability | Prodrug | Active metabolite | Direct activity vs. activation-dependent killing | |
In Vitro MIC₉₀ (MTb) | 2.5 μg/mL | 1.8 μg/mL | Superior bactericidal activity | [5] [7] |
Compound Names Mentioned:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7